An In-depth Technical Guide to Fluorescent Brightener 24
An In-depth Technical Guide to Fluorescent Brightener 24
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Brightener 24 (FB 24), also known by its Colour Index (C.I.) designation 71, is a prominent member of the stilbene-disulfonic acid class of fluorescent whitening agents (FWAs). These compounds are designed to absorb light in the near-ultraviolet (UV) region of the electromagnetic spectrum and re-emit it as blue light in the visible spectrum. This process of fluorescence effectively masks the inherent yellowish cast of many materials, resulting in a brighter, whiter appearance. Due to this property, FB 24 and related compounds are extensively used in the textile, paper, detergent, and plastics industries.[1][2] This guide provides a comprehensive technical overview of Fluorescent Brightener 24, including its chemical and physical properties, synthesis, mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
Fluorescent Brightener 24 is a complex organic molecule with a stilbene (B7821643) core functionalized with triazinylamino and sulfonic acid groups. These functional groups enhance its water solubility and affinity for substrates like cellulose (B213188) fibers.
| Property | Value | Reference(s) |
| CAS Number | 12224-02-1 | [3][4] |
| Molecular Formula | C₄₀H₄₀N₁₂Na₄O₁₆S₄ | [3][5] |
| IUPAC Name | tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | [3] |
| Molecular Weight | 1165.04 g/mol | [3][6] |
| Appearance | Typically a white to pale yellow powder | [1] |
| Solubility | Soluble in water | [1] |
Photophysical Properties
The efficacy of Fluorescent Brightener 24 as an optical brightener is dictated by its photophysical properties, specifically its ability to absorb UV light and efficiently emit blue light.
| Property | Value | Reference(s) |
| Maximum UV Absorption (λmax) | ~348-350 nm | [2] |
| Maximum Fluorescence Emission (λem) | ~435-440 nm | [2][7] |
| Fluorescence Quantum Yield (ΦF) | For the general class of stilbene-type FWAs, the quantum yield is on the order of 10-4. For a closely related compound, C.I. Fluorescent Brightener 220, a quantum yield of approximately 0.74 x 10-4 has been reported in lake water. | [8] |
Synthesis
The synthesis of Fluorescent Brightener 24 is a multi-step process involving the sequential reaction of cyanuric chloride with 4,4'-diaminostilbene-2,2'-disulfonic acid and other aromatic and aliphatic amines. The reactivity of the chlorine atoms on the triazine ring is temperature and pH-dependent, allowing for controlled, stepwise substitution.
General Synthetic Pathway
Caption: General synthetic route for Fluorescent Brightener 24.
Experimental Protocol: Synthesis of a Stilbene-Triazine Derivative
The following is a representative protocol for the synthesis of symmetrically substituted 4,4´-bis-(1,3,5-triazinylamino)stilbene-2,2´-disulfonate derivatives, which is the core structure of Fluorescent Brightener 24.[9][10]
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First Condensation: 4,4´-diaminostilbene-2,2´-disulfonic acid is reacted with 2,4,6-trichloro-1,3,5-triazine in an aqueous medium. The reaction is typically carried out at a low temperature (0-5 °C) and a neutral pH to facilitate the substitution of one chlorine atom on each triazine ring.
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Second Condensation: The resulting dichloro-s-triazinyl intermediate is then reacted with an aromatic amine, such as m-aminosulfonic acid. This step is generally performed at a moderately elevated temperature (e.g., 30-40 °C) and a slightly acidic pH.
-
Third Condensation: Finally, the monochloro-s-triazinyl intermediate is reacted with an aliphatic amine, like diethanolamine. This reaction requires a higher temperature (e.g., 80-90 °C) and an alkaline pH to proceed to completion.
-
Isolation: The final product, Fluorescent Brightener 24, is typically isolated by salting out with sodium chloride, followed by filtration and drying.
Mechanism of Action: Fluorescence
The whitening effect of Fluorescent Brightener 24 is a result of the phenomenon of fluorescence. The molecule absorbs high-energy photons in the UV range, causing an electronic transition from the ground state (S₀) to an excited singlet state (S₁). The molecule then rapidly undergoes vibrational relaxation to the lowest vibrational level of the S₁ state. From here, it returns to the ground state by emitting a photon of lower energy (longer wavelength), which falls within the blue region of the visible spectrum. This emitted blue light counteracts the yellow appearance of the substrate, making it appear whiter.
Jablonski Diagram for Fluorescence
Caption: Simplified Jablonski diagram illustrating fluorescence.
Experimental Characterization
The primary method for characterizing Fluorescent Brightener 24 and quantifying its presence is fluorescence spectroscopy.
Experimental Protocol: Fluorescence Spectroscopy
The following is a general protocol for the analysis of a sample containing an optical brightening agent using a fluorometer.[7][11]
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Instrumentation: A fluorescence spectrometer (fluorometer) equipped with a suitable light source (e.g., Xenon lamp) and a detector is required. For solid samples, a solid sample holder accessory is necessary.
-
Sample Preparation:
-
Solid Samples (e.g., paper, textiles): A small, representative section of the material is cut to fit the solid sample holder.
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Liquid Samples (e.g., detergent solutions): The sample is diluted with a suitable solvent (e.g., deionized water) to a concentration within the linear range of the instrument. The solution is then placed in a quartz cuvette.
-
-
Measurement:
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An excitation wavelength corresponding to the absorption maximum of Fluorescent Brightener 24 (around 350 nm) is selected.
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The emission spectrum is scanned over a range that includes the expected emission maximum (e.g., 400-600 nm).
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The fluorescence intensity at the emission maximum (around 435 nm) is recorded.
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Quantification: For quantitative analysis, a calibration curve is prepared using standard solutions of Fluorescent Brightener 24 of known concentrations. The concentration of the unknown sample is then determined by comparing its fluorescence intensity to the calibration curve.
Experimental Workflow for Characterization
Caption: A typical experimental workflow for the characterization of Fluorescent Brightener 24.
Toxicological and Environmental Considerations
Toxicology
Fluorescent Brightener 24 is reported to be moderately toxic by ingestion. The oral LD50 in rats is 1960 mg/kg.[5][6][12] It is also classified as a skin and eye irritant.[12][13] When heated to decomposition, it can emit toxic fumes of sulfur oxides, sodium oxide, and nitrogen oxides.[12][13]
| Toxicity Data | Value | Reference(s) |
| Oral LD50 (rat) | 1960 mg/kg | [5][6][12] |
| Oral LD50 (mouse) | 1620 mg/kg | [5] |
| Intraperitoneal LD50 (rat) | 1750 mg/kg | [12] |
| Hazards | Skin and eye irritant | [12][13] |
Environmental Fate
Stilbene-type fluorescent whitening agents are generally not readily biodegradable.[14] However, they are susceptible to photodegradation in sunlit surface waters. The environmental persistence of these compounds is a subject of ongoing research, as they are common constituents of wastewater effluents.
Conclusion
Fluorescent Brightener 24 is a chemically complex and commercially significant compound that plays a crucial role in various industries. Its effectiveness stems from its well-defined photophysical properties, which allow for the efficient conversion of UV light into visible blue light. Understanding its synthesis, mechanism of action, and analytical characterization is essential for researchers and professionals working with this class of compounds. While effective as a whitening agent, its toxicological profile and environmental persistence necessitate careful handling and consideration of its lifecycle.
References
- 1. Optically Brightened Textiles, Fluorescence Whitening Agents [fibre2fashion.com]
- 2. Spectroscopy of FWAs [sas.upenn.edu]
- 3. Fluorescent brightener 24 | C40H40N12Na4O16S4 | CID 14422805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. echemi.com [echemi.com]
- 6. Fluorescent brightener 24 | CAS#:12224-02-1 | Chemsrc [chemsrc.com]
- 7. s4science.at [s4science.at]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. Symmetrically Substituted 4,4´-Bis-(1,3,5-Triazinylamino)Stilbene-2,2- Disulfonate Derivatives as Fluorescent Brighteners [benthamopenarchives.com]
- 10. researchgate.net [researchgate.net]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. CAS No.12224-02-1,Fluorescent brightener 24 Suppliers [lookchem.com]
- 13. Fluorescent brightener 24 | 12224-02-1 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
